

# Physical and chemical properties of N-methyl-2-oxo-2-phenylacetamide

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *N-methyl-2-oxo-2-phenylacetamide*

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## An In-Depth Technical Guide to N-methyl-2-oxo-2-phenylacetamide

This technical guide provides a comprehensive overview of the physical and chemical properties of **N-methyl-2-oxo-2-phenylacetamide**, tailored for researchers, scientists, and professionals in drug development. The information is presented in a structured format, including detailed data tables, experimental protocols, and visualizations to facilitate understanding and application in a laboratory setting.

## Chemical Identity and Physical Properties

**N-methyl-2-oxo-2-phenylacetamide**, with the CAS number 83490-71-5, is an organic compound belonging to the class of alpha-keto amides. Its structure consists of a phenyl group attached to a glyoxylamide moiety which is N-substituted with a methyl group.

Table 1: Physical and Chemical Properties of **N-methyl-2-oxo-2-phenylacetamide**

Property	Value	Source(s)
IUPAC Name	N-methyl-2-oxo-2-phenylacetamide	[1]
Synonyms	N-methyl-2-oxo-2-phenylacetamide, Phenylglyoxylsaeure-methylamid, phenyl-glyoxylic acid methylamide	
CAS Number	83490-71-5	[2]
Molecular Formula	C <sub>9</sub> H <sub>9</sub> NO <sub>2</sub>	[2]
Molecular Weight	163.17 g/mol	[1][2]
Melting Point	74 °C	[2][3]
Boiling Point	Not available	
Density (Predicted)	1.137 ± 0.06 g/cm <sup>3</sup>	[2][3]
LogP (Predicted)	1.00620	[2]
Solubility	Poor aqueous solubility. Soluble in organic solvents like ethyl acetate.	[2]

## Spectroscopic Data

Spectroscopic analysis is crucial for the structural elucidation and confirmation of **N-methyl-2-oxo-2-phenylacetamide**.

### Nuclear Magnetic Resonance (NMR) Spectroscopy

The <sup>1</sup>H and <sup>13</sup>C NMR spectra provide detailed information about the molecular structure. The presence of the phenyl, keto, amide, and methyl groups results in characteristic chemical shifts.

Table 2: <sup>1</sup>H NMR Spectral Data for **N-methyl-2-oxo-2-phenylacetamide**

Chemical Shift ( $\delta$ ) ppm	Multiplicity	Integration	Assignment
~7.50 - 8.25	Multiplet	5H	Aromatic protons (C <sub>6</sub> H <sub>5</sub> )
~7.0	Broad Singlet	1H	Amide proton (NH)
~3.0	Singlet	3H	N-methyl protons (N-CH <sub>3</sub> )
Note: Exact chemical shifts can vary depending on the solvent and concentration. <sup>[2]</sup>			

Table 3: <sup>13</sup>C NMR Spectral Data for **N-methyl-2-oxo-2-phenylacetamide**

Chemical Shift ( $\delta$ ) ppm	Assignment
~170 - 180	Carbonyl carbons (C=O) of keto and amide groups
~128 - 134	Aromatic carbons (C <sub>6</sub> H <sub>5</sub> )
~26	N-methyl carbon (N-CH <sub>3</sub> )
Note: The two carbonyl carbons will have distinct signals within the specified range. <sup>[2]</sup>	

## Infrared (IR) Spectroscopy

The IR spectrum of **N-methyl-2-oxo-2-phenylacetamide** is characterized by strong absorption bands corresponding to its functional groups.

Table 4: Characteristic IR Absorption Bands for **N-methyl-2-oxo-2-phenylacetamide**

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
~3300	Medium, Broad	N-H stretching (amide)
~3100 - 3000	Medium	C-H stretching (aromatic)
~2950 - 2850	Weak	C-H stretching (aliphatic)
~1720	Strong, Sharp	C=O stretching (keto)
~1680	Strong, Sharp	C=O stretching (amide I band)
~1600, ~1450	Medium to Weak	C=C stretching (aromatic ring)
~1550	Medium	N-H bending (amide II band)

## Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.

Table 5: Key Mass Spectrometry Fragments for **N-methyl-2-oxo-2-phenylacetamide**

m/z	Proposed Fragment Ion
163	[M] <sup>+</sup> (Molecular Ion)
105	[C <sub>6</sub> H <sub>5</sub> CO] <sup>+</sup> (Benzoyl cation)
77	[C <sub>6</sub> H <sub>5</sub> ] <sup>+</sup> (Phenyl cation)
58	[CH <sub>3</sub> NHCO] <sup>+</sup>

Note: The benzoyl cation at m/z 105 is often the base peak.<sup>[2]</sup>

## Chemical Synthesis and Reactions

### Synthesis

A primary method for the synthesis of **N-methyl-2-oxo-2-phenylacetamide** is the condensation reaction between a phenylglyoxylic acid derivative and methylamine.<sup>[2]</sup>

Activation of the carboxylic acid group of phenylglyoxylic acid, for instance, by conversion to its acid chloride or by using a coupling agent like N,N'-dicyclohexylcarbodiimide (DCC), facilitates the nucleophilic attack by methylamine to form the amide bond.[2]

This protocol is adapted from a similar procedure for the synthesis of N-substituted phenylglyoxamides.[4]

Materials:

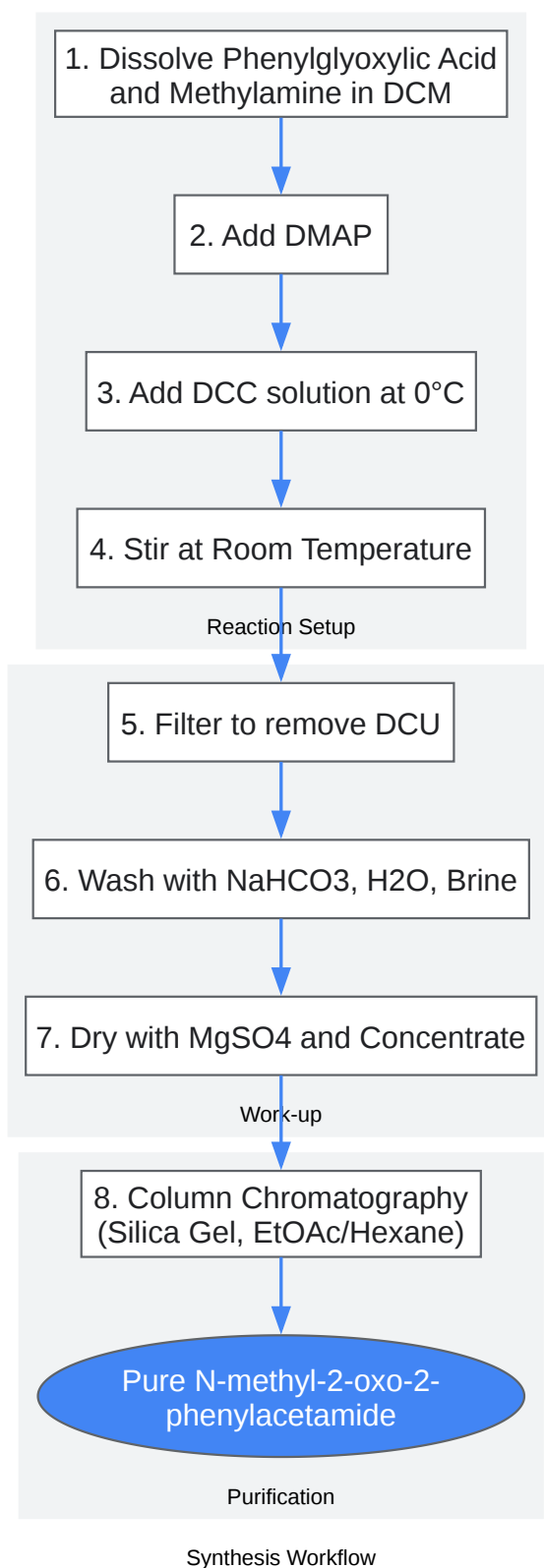
- Phenylglyoxylic acid
- Methylamine (e.g., as a solution in THF or as a hydrochloride salt with a base)
- N,N'-Dicyclohexylcarbodiimide (DCC)
- 4-(Dimethylamino)pyridine (DMAP)
- Dichloromethane (DCM), anhydrous
- Ethyl acetate
- Hexane
- Saturated aqueous sodium bicarbonate solution
- Brine
- Anhydrous magnesium sulfate

Procedure:

- In a round-bottom flask under an inert atmosphere, dissolve phenylglyoxylic acid (1.0 eq) in anhydrous dichloromethane.
- Add methylamine (1.1 eq) to the solution.
- Add 4-(Dimethylamino)pyridine (DMAP) (0.1 eq) as a catalyst.
- Cool the mixture to 0 °C in an ice bath.

- Slowly add a solution of N,N'-dicyclohexylcarbodiimide (DCC) (1.1 eq) in anhydrous dichloromethane to the reaction mixture.
- Allow the reaction to warm to room temperature and stir for 12-24 hours.
- Monitor the reaction progress by Thin Layer Chromatography (TLC).
- Upon completion, filter the reaction mixture to remove the precipitated dicyclohexylurea (DCU).
- Wash the filtrate with saturated aqueous sodium bicarbonate solution, water, and brine.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent, or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane).

Diagram 1: Experimental Workflow for the Synthesis of **N-methyl-2-oxo-2-phenylacetamide**



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Caption: A flowchart illustrating the key steps in the synthesis of **N-methyl-2-oxo-2-phenylacetamide**.

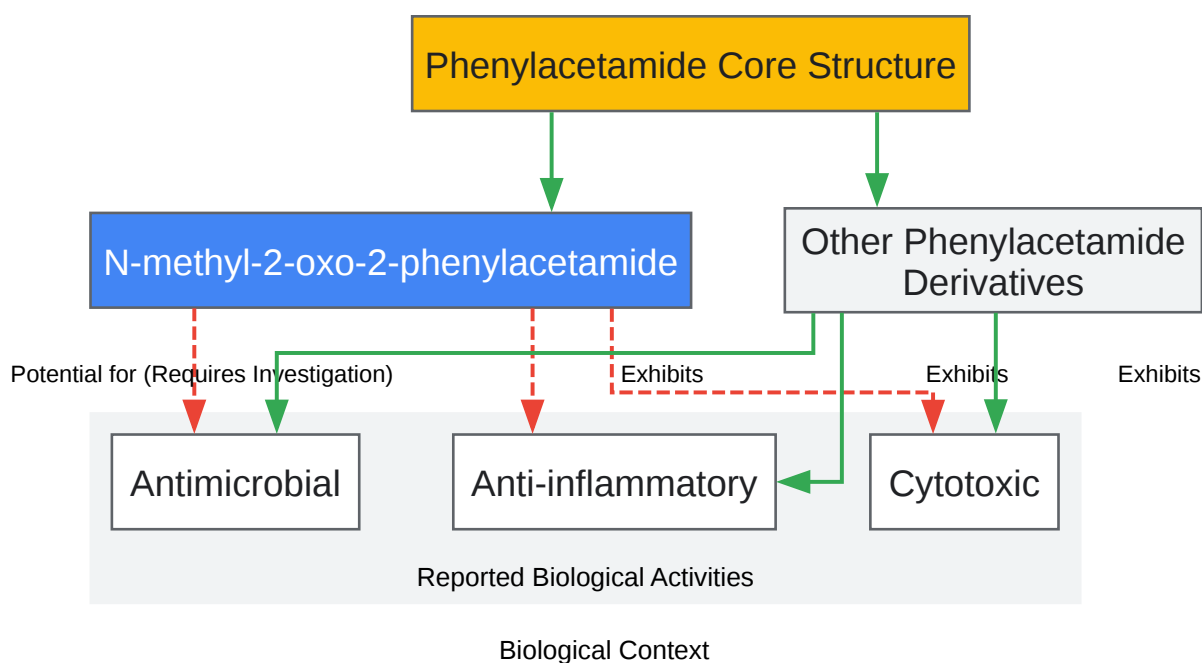
## Chemical Reactivity

- Oxidation: The  $\alpha$ -keto-amide structure can be oxidized, leading to the cleavage of the bond between the two carbonyl carbons to form carboxylic acid derivatives.[2]
- Reduction: The keto group can be selectively reduced to a hydroxyl group using appropriate reducing agents.
- Electrophilic Aromatic Substitution: The N-methyl-2-oxo-2-phenylacetyl group is a deactivating, meta-directing group for electrophilic substitution on the phenyl ring due to the electron-withdrawing nature of the two carbonyl groups.[2]

## Biological Activity

There is limited specific information available in the scientific literature regarding the biological activity and signaling pathways of **N-methyl-2-oxo-2-phenylacetamide**. However, studies on related phenylacetamide derivatives have reported various biological activities, including antimicrobial and anti-inflammatory properties.[5] Some phenylacetamide derivatives have also been investigated for their cytotoxic effects on cancer cell lines, suggesting potential applications in oncology research.[6][7] The biological effects of **N-methyl-2-oxo-2-phenylacetamide** itself warrant further investigation to elucidate its specific mechanism of action and potential therapeutic applications.

Diagram 2: Logical Relationship of Phenylacetamide Derivatives in Biological Studies



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## References

- 1. N-methyl-2-oxo-2-phenylacetamide | C<sub>9</sub>H<sub>9</sub>NO<sub>2</sub> | CID 10877451 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. N-methyl-2-oxo-2-phenylacetamide | 83490-71-5 | Benchchem [benchchem.com]
- 3. N-methyl-2-oxo-2-phenylacetamide | lookchem [lookchem.com]
- 4. N-Cyclohexyl-2-oxo-2-phenylacetamide - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Buy N-methyl-2-oxo-2-phenylacetamide | 83490-71-5 [smolecule.com]
- 6. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 7. Cytotoxicity and Pro-apoptosis Activity of Synthetic Phenylacetamide Derivatives on Cancer Cells [ps.tbzmed.ac.ir]

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